(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine
Overview
Description
(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine: is an organic compound with the molecular formula C8H7ClF3NO It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a methanamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution reaction of 5-chloro-2-nitrobenzotrifluoride with methanamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new materials and catalysts .
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various medical conditions.
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications in manufacturing processes .
Mechanism of Action
The mechanism of action of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
- (2-Chloro-5-(trifluoromethyl)phenyl)boronic acid
- (5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural
- 4-(Trifluoromethyl)benzylamine
Uniqueness: (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is unique due to the presence of both a trifluoromethoxy group and a methanamine group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
IUPAC Name |
[5-chloro-2-(trifluoromethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHHWYYMKYZFOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676445 | |
Record name | 1-[5-Chloro-2-(trifluoromethoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874821-50-8 | |
Record name | 1-[5-Chloro-2-(trifluoromethoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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